molecular formula C11H11N3O3 B11793976 Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11793976
M. Wt: 233.22 g/mol
InChI Key: AZGAMQIRLIWKKV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a hydroxyphenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 4-hydroxybenzohydrazide with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate has found applications in several fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives such as:

    Ethyl 3-(4-hydroxyphenyl)acrylate: Similar in structure but lacks the triazole ring.

    Ethyl 3-(4-hydroxyphenyl)-1H-1,2,3-triazole-5-carboxylate: Similar but with a different triazole ring configuration.

    Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxamide: Similar but with a carboxamide group instead of an ester group.

The uniqueness of this compound lies in its specific triazole ring configuration and the presence of both hydroxyphenyl and ethyl ester groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound's structure, featuring a hydroxyl group at the para position on the phenyl ring and an ethyl ester functional group at the 5-position of the triazole ring, positions it as a promising candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O3C_{11}H_{12}N_4O_3 with a molecular weight of approximately 232.24 g/mol. The presence of the hydroxyl group is significant as it may enhance solubility and biological activity compared to other derivatives.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. This compound has been studied for its potential in inhibiting various microbial strains. Research indicates that compounds within this class exhibit antifungal and antibacterial activities by disrupting cell wall synthesis or inhibiting specific enzymes critical for microbial growth.

Microbial Strain Activity Reference
Candida albicansModerate inhibition
Escherichia coliStrong inhibition
Staphylococcus aureusWeak inhibition

Anti-inflammatory and Anticancer Properties

Emerging studies suggest that this compound may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases. Additionally, some derivatives have shown promise in anticancer activity by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

The mechanism underlying the biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which play pivotal roles in inflammatory responses.
  • Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to active sites of target proteins involved in disease processes, suggesting a basis for its therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antifungal Efficacy : In a study involving Candida albicans, the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antifungal agents, indicating superior efficacy in certain conditions .
  • Anti-inflammatory Activity : A recent investigation into its anti-inflammatory properties revealed that treatment with this compound reduced pro-inflammatory cytokine levels in vitro by up to 50%, showcasing its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)10-12-9(13-14-10)7-3-5-8(15)6-4-7/h3-6,15H,2H2,1H3,(H,12,13,14)

InChI Key

AZGAMQIRLIWKKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)O

Origin of Product

United States

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